molecular formula C9H17N3O4 B072818 H-D-Ala-D-Ala-D-Ala-OH CAS No. 1114-94-9

H-D-Ala-D-Ala-D-Ala-OH

Cat. No. B072818
CAS RN: 1114-94-9
M. Wt: 231.25 g/mol
InChI Key: BYXHQQCXAJARLQ-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-D-Ala-D-Ala-D-Ala-OH” is a tripeptide composed of three D-alanine (D-Ala) residues . D-Alanine is an essential component of bacterial cell wall synthesis and is found in the peptidoglycan layer of the bacterial cell wall .


Chemical Reactions Analysis

“H-D-Ala-D-Ala-D-Ala-OH” is likely to participate in reactions involving the bacterial cell wall synthesis. D-Ala-D-Ala, a part of this tripeptide, is involved in the transpeptidation reaction as the substrate . It is also the site of interaction of glycopeptide antibiotics such as vancomycin and teicoplanin .

Scientific Research Applications

  • Conformation-Dependent Hydrogen Abstraction Reactions : A study focused on the reaction coordinates of hydrogen abstraction by hydroxyl radicals (•OH) from different conformations of Gly and Ala residues. This work is relevant to understanding the rapid unfolding of peptides and proteins, a phenomenon proposed in diseases like Alzheimer's (Owen et al., 2012).

  • Coordination with Au(III) in Dipeptides : Research on the dipeptide alanylphenylalanine (H-Ala-Phe-OH) demonstrated its ability to coordinate with Au(III), providing insights into peptide-metal interactions and potential applications in biochemistry and material science (Koleva et al., 2007).

  • Structural Analysis of α-Helical Copolypeptides : A study used quantum chemical calculations and high-resolution solid-state NMR to analyze the structure of α-helical copolypeptide H-(Ala-Gly)9-OH. Such detailed structural analyses are crucial for understanding protein folding and design (Souma et al., 2008).

  • Protective Effects of Alpha Lipoic Acid : Research has shown that alpha-lipoic acid (ALA) can protect proteins against damage caused by hydroxyl free radicals, which has implications for aging and neurodegenerative diseases (Perricone et al., 1999).

  • Formation of 8-Hydroxy-2'-Deoxyguanosine in DNA : A study on 5-aminolevulinic acid (ALA) showed its role as an endogenous pro-oxidant capable of oxidizing DNA, which is relevant to understanding the mechanisms of certain diseases, including liver cancer (Fraga et al., 1994).

  • Piezoelectric Properties of Amino Acid-Based Crystals : Investigations into the piezoelectric properties of amino acid-based hybrid crystals have shown significant potential for application in material sciences, particularly for transducer materials (Wojtaś et al., 2016).

Safety And Hazards

The safety data sheet for “H-D-Ala-D-Ala-D-Ala-OH” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQQCXAJARLQ-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Ala-D-Ala-D-Ala-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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